molecular formula C11H11BrO2 B15146887 5-Bromo-2,2-dimethylchroman-4-one

5-Bromo-2,2-dimethylchroman-4-one

Cat. No.: B15146887
M. Wt: 255.11 g/mol
InChI Key: VOECNMORUBFXEK-UHFFFAOYSA-N
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Description

5-Bromo-2,2-dimethylchroman-4-one is a brominated derivative of the chroman-4-one scaffold, characterized by a bicyclic structure with a ketone group at position 4, two methyl groups at position 2, and a bromine substituent at position 5 (aromatic ring). The bromine substituent introduces steric and electronic effects that influence reactivity, spectroscopic properties, and biological activity.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

5-bromo-2,2-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C11H11BrO2/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5H,6H2,1-2H3

InChI Key

VOECNMORUBFXEK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC=C2Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,2-dimethylchroman-4-one can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of resorcinol derivatives with 3,3-dimethylacryloyl chloride in the presence of a Lewis acid . Microwave-assisted synthesis has also been explored to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production methods for 5-Bromo-2,2-dimethylchroman-4-one typically involve large-scale Friedel-Crafts acylation reactions. The use of microwave-assisted synthesis is gaining popularity due to its efficiency and cost-effectiveness .

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers: 5-Bromo vs. 7-Bromo Derivatives

A key comparison involves positional isomers such as 7-bromo-2,2-dimethylchroman-4-one (CAS 130200-01-0) . Differences in bromine placement alter electronic and steric interactions:

  • NMR Shifts : For 5-substituted derivatives (e.g., 5-bromo), coupling constants $ J{6,7} $ and $ J{6,8} $ in the aromatic ring range from 8.0–8.8 Hz and 1.0–2.4 Hz, respectively. In contrast, 7-substituted derivatives exhibit distinct coupling patterns ($ J{5,6} = 8.0–8.8 \, \text{Hz}, \, J{6,8} = 1.0–2.4 \, \text{Hz} $) .

Substituent Variants: Bromo vs. Fluoro, Chloro, and Methoxy

Substituents at position 5 significantly alter electronic properties and reactivity:

  • Hammett Correlation: Electron-withdrawing groups (e.g., Br, Cl) show strong para-substituent effects on $ ^{13}\text{C} $ shifts (e.g., carbonyl carbon deshielding: 190.9 ppm for –NMe$2$ vs. 196.8 ppm for –NO$2$) . Bromine’s inductive effect (-I) reduces electron density at the para-carbon compared to methoxy (+M) or fluoro (-I, +M).
  • Biological Activity : In flavone derivatives, substituents like hydroxy or methoxy at position 7 enhance affinity for 5-HT${1A}$ and 5-HT${2A}$ receptors, while bromine’s bulkiness may reduce binding efficiency .

Fluorinated Analogues: 5-Bromo-7-fluorochroman-4-one

Fluorine’s electronegativity introduces distinct electronic effects:

  • Synthetic Reactivity : Fluorine’s small size allows regioselective bromination in deactivated aromatic systems, as demonstrated in studies of nitration/bromination competition .

Data Tables

Table 1: NMR Chemical Shifts of 5-Substituted Chroman-4-one Derivatives

Substituent (Position 5) $ ^1\text{H} $ Shift (CH$_2$, ppm) $ ^{13}\text{C} $ Shift (C=O, ppm) Coupling Constants ($ J $, Hz)
–Br (5-Bromo) 2.70 196.8* $ J{6,7} = 8.0–8.8 $, $ J{6,8} = 1.0–2.4 $
–Cl 2.70 195.2* Similar to –Br
–OCH$_3$ 2.70 190.9* $ J{6,7} = 8.4–8.8 $, $ J{6,8} = 1.2–2.0 $

*Predicted using DFT for aromatic carbons .

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